molecular formula CF3OCF2CF2COOH<br>C4HF7O3 B1295024 Perfluoro-3-methoxypropanoic acid CAS No. 377-73-1

Perfluoro-3-methoxypropanoic acid

Cat. No.: B1295024
CAS No.: 377-73-1
M. Wt: 230.04 g/mol
InChI Key: AGIMOOYNBDLMJV-UHFFFAOYSA-N
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Description

Perfluoro-3-methoxypropanoic acid is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and environmental persistence. It is part of a larger group of chemicals that have been widely used in various industrial applications due to their resistance to heat, water, and oil .

Scientific Research Applications

Perfluoro-3-methoxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of perfluoroalkyl substances in various chemical reactions.

    Biology: Research has focused on its effects on biological systems, including its potential toxicity and bioaccumulation.

    Medicine: The compound is being investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: It is used in the production of fluoropolymers and other high-performance materials

Mechanism of Action

Perfluoro-3-methoxypropanoic acid, also known as 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid, is a perfluoroalkyl substance (PFAS) that has been found as a contaminant in wastewater . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

It is known that pfas, the group of chemicals to which this compound belongs, can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes .

Mode of Action

They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, induce oxidative stress, and impact fatty acid metabolism .

Biochemical Pathways

This compound, like other PFAS, can affect multiple aspects of the immune system. It can modulate cell signaling and nuclear receptors such as NF-κB and PPARs, alter calcium signaling and homeostasis in immune cells, and impact fatty acid metabolism . These changes can have downstream effects on various biochemical pathways, leading to immunosuppression or immunoenhancement .

Pharmacokinetics

Pfas are known for their bioaccumulative properties and extreme persistence in the environment .

Result of Action

Exposure to pfas can lead to substantial adverse effects on the immune system . In addition, PFAS can cause serious health effects, including cancer, endocrine disruption, accelerated puberty, liver and immune system damage, and thyroid changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s concentration and pH stability were evaluated initially and after 5 days at 4 °C . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-3-methoxypropanoic acid typically involves the fluorination of organic precursors under controlled conditions. One common method includes the reaction of 3-methoxypropanoic acid with fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and stringent safety protocols is essential due to the reactive nature of fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-3-methoxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized perfluoroalkyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perfluoro-3-methoxypropanoic acid is unique due to its specific structural features, such as the presence of a methoxy group attached to a perfluorinated carbon chain. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other perfluoroalkyl substances .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF7O3/c5-2(6,1(12)13)3(7,8)14-4(9,10)11/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMOOYNBDLMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3OCF2CF2COOH, C4HF7O3
Record name Propanoic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191136
Record name Perfluoro-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377-73-1
Record name 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=377-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-3-methoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: Why is accurate detection of PFMPA and its isomers important in environmental monitoring?

A1: PFMPA and its isomers are part of a group of chemicals called perfluoroalkyl ether carboxylic acids (PFECAs). These compounds are replacing older, phased-out PFAS chemicals. While PFMPA and its branched isomer, perfluoro-2-methoxypropanoic acid (PMPA), can be separated using certain chromatography techniques, standard mass spectrometry methods may not accurately detect PMPA []. This can lead to an underestimation of total PFECA levels in environmental samples. Since PFECAs are emerging contaminants, accurately measuring their presence in the environment is crucial for understanding their potential impact on human and ecological health.

Q2: What improvements in analytical methodology does the research highlight for PFMPA analysis?

A2: The research emphasizes the importance of using specific mass spectrometry transitions for accurate detection of PFMPA and its isomers. The study found that using the MS/MS transition m/z 185 → 85 for PMPA provides a stronger signal compared to the commonly used transition for PFMPA (m/z 229 → 85) []. This improved method allows for more reliable detection and quantification of both PFMPA and PMPA in environmental samples, leading to more accurate assessments of PFECA contamination.

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